3-Benzyl-1,2,4-thiadiazol-5-amine
Overview
Description
3-Benzyl-1,2,4-thiadiazol-5-amine, also known as this compound, is a useful research compound. Its molecular formula is C9H9N3S and its molecular weight is 191.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Properties
Compounds derived from 1,3,4-thiadiazole have shown promising antimicrobial activities. For instance, derivatives such as N-benzyl-5-(4-fluorophenyl)- and N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amines demonstrated significant antimicrobial activities against a variety of microorganisms, suggesting their potential as novel antimicrobial agents (Malik & Patel, 2017).
Anticancer Activities
Several studies have focused on the anticancer activities of 1,3,4-thiadiazole derivatives. Notably, compounds like 5-benzyl-1,3,4-thiadiazol-2-amine derivatives have been synthesized and evaluated for their acetylcholinesterase-inhibition activities, with some showing potent anticancer properties against various cancer cell lines, highlighting their potential in cancer therapy (Zhu et al., 2016).
Enzyme Inhibition
The enzyme inhibition properties of 1,3,4-thiadiazole derivatives have also been explored, with some compounds exhibiting significant acetylcholinesterase-inhibition activities. This suggests their potential application in treating diseases associated with enzyme malfunction, such as Alzheimer's disease (Zhu et al., 2016).
Mechanism of Action
Target of Action
The primary targets of 3-Benzyl-1,2,4-thiadiazol-5-amine are carbonic anhydrases and STAT3 . Carbonic anhydrases are essential metalloenzymes that orchestrate the reversible hydration of carbon dioxide to bicarbonate ions . STAT3 (Signal Transducer and Activator of Transcription 3) is an attractive target for cancer therapy .
Mode of Action
This compound interacts with its targets by inhibiting their activity. For instance, it inhibits the interleukin-6 (IL-6)/JAK/STAT3 pathway in HEK-Blue IL-6 reporter cells . It also inhibits carbonic anhydrase IX .
Biochemical Pathways
The compound affects the IL-6/JAK/STAT3 pathway, which plays a crucial role in the progression of various cancers . By inhibiting this pathway, the compound can potentially limit the proliferation of cancer cells .
Result of Action
The compound exhibits significant anti-proliferative effectiveness against cancer cell lines . For instance, it has shown cytotoxic activity against U87 and HeLa cells . It also induces cell cycle arrest and apoptosis in STAT3-overexpressing DU145 and MDA-MB-231 cancer cells .
Future Directions
Research on 1,3,4-thiadiazol-5-amine derivatives, including “3-Benzyl-1,2,4-thiadiazol-5-amine”, continues to be a promising area in medicinal chemistry due to their wide range of biological activities . Future studies may focus on further structural modifications of the thiadiazole ring to result in highly effective and less toxic compounds .
Biochemical Analysis
Biochemical Properties
This suggests that 3-Benzyl-1,2,4-thiadiazol-5-amine might interact with enzymes like AChE, influencing biochemical reactions .
Cellular Effects
Some thiadiazole derivatives have shown potential anticancer activities in various in vitro and in vivo models . They have also demonstrated antimicrobial activity against pathogenic bacteria and unicellular fungi . These findings suggest that this compound might have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s plausible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This suggests that this compound might interact with enzymes or cofactors in similar metabolic pathways .
Properties
IUPAC Name |
3-benzyl-1,2,4-thiadiazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c10-9-11-8(12-13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPJUFWVJYJIEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345566 | |
Record name | 3-Benzyl-1,2,4-thiadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17467-27-5 | |
Record name | 3-Benzyl-1,2,4-thiadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-benzyl-1,2,4-thiadiazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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